molecular formula C5H6N2O2S B135236 Methyl 2-aminothiazole-5-carboxylate CAS No. 6633-61-0

Methyl 2-aminothiazole-5-carboxylate

Cat. No.: B135236
CAS No.: 6633-61-0
M. Wt: 158.18 g/mol
InChI Key: UJNNCGWBDJHCEM-UHFFFAOYSA-N
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Description

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. It is a derivative of thiazole, a five-membered ring compound, and is known for its significant biological activities. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents .

Mechanism of Action

Target of Action

Methyl 2-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives have been found to interact with multiple enzyme targets such as egfr/vgfer kinase . These interactions can lead to the inhibition of these enzymes, thereby disrupting the growth and proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its anticancer activity . By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell growth and proliferation . This is achieved through its interactions with key enzymes involved in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These conditions can affect the stability of the compound and potentially its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea in water under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to yield the desired product . Another method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminothiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-aminothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

methyl 2-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNNCGWBDJHCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285518
Record name Methyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-61-0
Record name 6633-61-0
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Record name Methyl 2-aminothiazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60285518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Aminothiazole-5-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of 2.4 g of 2-chloro-3-oxo-propionic acid methyl ester (8-2), water 20 ml and 1.75 g of thiourea was refluxed for 2 hours. The mixture was cooled to room temperature and 0.25 g of norit was added and filtered. A solution of 2.5N sodium hydroxide was added to the filtrate until neutral pH. The filtration yielded 1.23 g (44%) of 2-amino-thiazole-5-carboxylic acid methyl ester (8-3).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is a key characteristic of the synthesis of Methyl 2-aminothiazole-5-carboxylate?

A1: A significant characteristic is the efficient one-pot synthesis method. This approach uses readily available starting materials like methyl β-methoxyacrylate, N-bromosuccinimide, water, and thiourea to produce this compound in a 71% yield. [] This method offers a streamlined approach compared to multi-step syntheses, potentially simplifying production and reducing waste. You can find more details about this synthesis in the paper titled "A simple synthesis of this compound and methyl 2-bromothiazole-5-carboxylate." []

Q2: How can this compound be further modified?

A2: this compound serves as a versatile precursor for other compounds. For example, it can be transformed into Methyl 2-bromothiazole-5-carboxylate through a diazotization and bromination reaction sequence using sodium nitrite, sodium bromide, and copper sulfate. [] This brominated derivative expands the potential applications of this chemical class by introducing a reactive site for further functionalization. This transformation highlights the versatility of this compound as a building block in organic synthesis.

Q3: What is the structural characterization of a derivative of this compound?

A3: In the derivative Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the thiazole ring maintains a planar conformation, with a very small mean deviation of 0.0011 Å from planarity. [] This planarity is a typical characteristic of aromatic heterocycles. The molecule also exhibits intramolecular C-H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds, contributing to its overall structural stability and packing arrangement. [] These structural details, described in the paper "Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate," provide valuable insights for understanding its potential interactions and reactivity. []

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